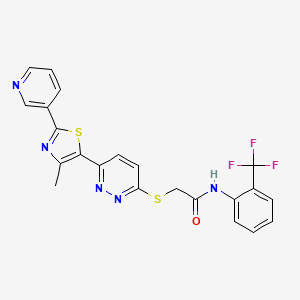
3-Fluorobenzaldoxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorobenzaldoxime is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldoxime, where a fluorine atom is substituted at the third position of the benzene ring
Aplicaciones Científicas De Investigación
3-Fluorobenzaldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It serves as a precursor for the synthesis of more complex chemical entities used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Fluorobenzaldoxime can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like methanol at room temperature. The general reaction scheme is as follows:
3-Fluorobenzaldehyde+Hydroxylamine Hydrochloride→3-Fluorobenzaldoxime+Water+Hydrochloric Acid
Industrial Production Methods: While specific industrial production methods for 3-fluorobenzaldoxime are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety, efficiency, and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorobenzonitrile.
Reduction: Reduction of 3-fluorobenzaldoxime can yield 3-fluorobenzylamine.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products:
Oxidation: 3-Fluorobenzonitrile
Reduction: 3-Fluorobenzylamine
Substitution: Various substituted benzaldoxime derivatives
Mecanismo De Acción
The mechanism of action of 3-fluorobenzaldoxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary, but studies suggest that it may interfere with microbial cell wall synthesis or enzyme activity, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
- 3-Bromo-4-fluorobenzaldoxime
- 2-Bromo-5-fluorobenzaldoxime
- 4-Chloro-3-fluorobenzaldoxime
Comparison: 3-Fluorobenzaldoxime is unique due to the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated benzaldoximes. For instance, the presence of fluorine at the third position may enhance its stability and alter its interaction with biological targets, making it distinct from its brominated or chlorinated counterparts.
Propiedades
Número CAS |
458-02-6 |
|---|---|
Fórmula molecular |
C7H6FNO |
Peso molecular |
139.13 g/mol |
Nombre IUPAC |
(NZ)-N-[(3-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5- |
Clave InChI |
ZFFMHBULJWGCKI-UITAMQMPSA-N |
SMILES |
C1=CC(=CC(=C1)F)C=NO |
SMILES isomérico |
C1=CC(=CC(=C1)F)/C=N\O |
SMILES canónico |
C1=CC(=CC(=C1)F)C=NO |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)
![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2548407.png)




![2-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2548414.png)
![4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2548415.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548417.png)
![N'-(3-acetamidophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2548418.png)
![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2548419.png)


